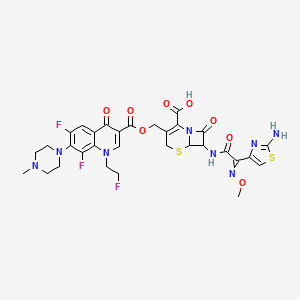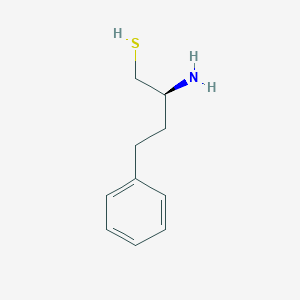![molecular formula C22H26N4O4 B10837477 (2S,3S)-2-N-[(2S)-1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]-3-N-(2-pyridin-2-ylethyl)oxirane-2,3-dicarboxamide](/img/structure/B10837477.png)
(2S,3S)-2-N-[(2S)-1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]-3-N-(2-pyridin-2-ylethyl)oxirane-2,3-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CLIK-148 is a small molecule inhibitor specifically designed to target cathepsin L, a cysteine protease enzyme. Cathepsin L plays a crucial role in various physiological and pathological processes, including protein degradation, antigen presentation, and tissue remodeling. CLIK-148 has been extensively studied for its potential therapeutic applications, particularly in the treatment of diseases such as cancer, osteoporosis, and diabetes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CLIK-148 involves the preparation of a thiol ester containing a diacyl hydrazine functionality and one stereogenic center. The most active form of CLIK-148 is the S-enantiomer, which has an IC50 value of 56 nM . The synthetic route typically includes the following steps:
- Formation of the diacyl hydrazine intermediate.
- Introduction of the thiol ester functionality.
- Resolution of the stereogenic center to obtain the S-enantiomer.
Industrial Production Methods
Industrial production of CLIK-148 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials.
- Optimization of reaction conditions such as temperature, solvent, and catalysts.
- Purification steps including crystallization and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
CLIK-148 undergoes several types of chemical reactions, including:
Oxidation: CLIK-148 can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds to regenerate the thiol group.
Substitution: Nucleophilic substitution reactions can occur at the thiol ester functionality.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Disulfide-linked dimers.
Reduction: Free thiol groups.
Substitution: Substituted thiol esters.
科学的研究の応用
CLIK-148 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of cathepsin L and its role in various biochemical pathways.
Biology: Employed in cell culture studies to investigate the effects of cathepsin L inhibition on cellular processes such as apoptosis and autophagy.
Medicine: Explored as a potential therapeutic agent for the treatment of diseases such as cancer, osteoporosis, and diabetes.
Industry: Utilized in the development of new drugs targeting cathepsin L and related proteases.
作用機序
CLIK-148 exerts its effects by specifically binding to the active site of cathepsin L, inhibiting its proteolytic activity. The binding involves critical hydrogen bonding and hydrophobic interactions with conserved residues in the catalytic binding site of the enzyme . This inhibition prevents the degradation of substrate proteins, thereby modulating various physiological and pathological processes.
類似化合物との比較
Similar Compounds
CLIK-195: Another cathepsin L inhibitor with a similar mechanism of action.
CA-074: A cathepsin B-specific inhibitor.
CLIK-060: A cathepsin S-specific inhibitor.
Uniqueness of CLIK-148
CLIK-148 is unique due to its high selectivity and potency for cathepsin L. It has been shown to be more effective than other inhibitors in certain applications, such as protecting against bone metastasis and enhancing glucose uptake in adipocytes . The S-enantiomer of CLIK-148 is particularly notable for its high biological activity compared to the R-enantiomer.
特性
分子式 |
C22H26N4O4 |
|---|---|
分子量 |
410.5 g/mol |
IUPAC名 |
(2S,3S)-2-N-[(2S)-1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]-3-N-(2-pyridin-2-ylethyl)oxirane-2,3-dicarboxamide |
InChI |
InChI=1S/C22H26N4O4/c1-26(2)22(29)17(14-15-8-4-3-5-9-15)25-21(28)19-18(30-19)20(27)24-13-11-16-10-6-7-12-23-16/h3-10,12,17-19H,11,13-14H2,1-2H3,(H,24,27)(H,25,28)/t17-,18-,19-/m0/s1 |
InChIキー |
SXMRSAGDCJGMTG-FHWLQOOXSA-N |
異性体SMILES |
CN(C)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2[C@H](O2)C(=O)NCCC3=CC=CC=N3 |
正規SMILES |
CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C2C(O2)C(=O)NCCC3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10837394.png)
![Ethyl N-[4-[[(2R,4S)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate](/img/structure/B10837396.png)

![disodium;2-[(2R,5S,8S,11R,14S,17R)-8-(carboxylatomethyl)-17-(1H-indol-3-ylmethyl)-14-(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-11-thiophen-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetate](/img/structure/B10837414.png)


![ethyl N-[4-[[(2S)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate](/img/structure/B10837429.png)
![(S)-N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)-4-(2-((2S,6R)-2,6-dimethylmorpholino)-2-oxoethyl)-6,6-dimethylmorpholine-3-carboxamide mesylate](/img/structure/B10837437.png)
![[(1S,24E)-1-hydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-18-yl] 2-(dimethylamino)acetate;methanesulfonic acid](/img/structure/B10837454.png)
![[(2R,3S,4R,5R,6S)-5-[[(2S)-2-acetamido-3-methyl-3-nitrososulfanylbutanoyl]amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B10837455.png)
![18-[7-methoxy-8-methyl-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]quinolin-4-yl]oxy-13-methyl-N-(1-methylcyclopropyl)sulfonyl-2,14-dioxo-3,13,15-triazatricyclo[13.4.0.04,6]nonadec-7-ene-4-carboxamide](/img/structure/B10837457.png)
![(5S)-4-(4-fluorophenyl)-3-[(S)-fluoro-[4-(trifluoromethyl)phenyl]methyl]-2-propan-2-ylspiro[6,8-dihydro-5H-quinoline-7,1'-cyclobutane]-5-ol](/img/structure/B10837466.png)

